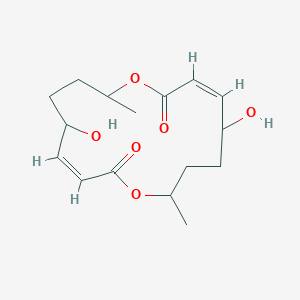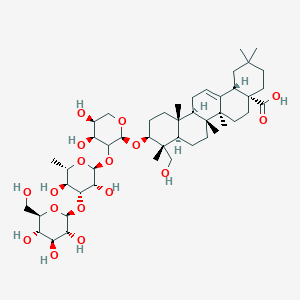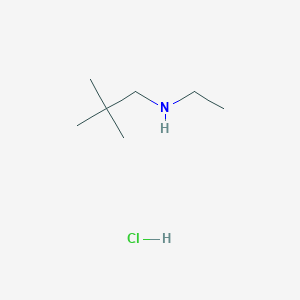
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
概要
説明
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a sixteen-membered macrolide diolide, a type of natural product isolated from various fungi. It is known for its pronounced anthelmintic properties and moderate antifungal activity. This compound has been found in fungi such as Byssochlamys nivea, Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species .
科学的研究の応用
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been a subject of interest in various scientific fields:
Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.
Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.
Industry: Potential use as a lead compound for developing biopesticides or plant growth regulators.
Safety and Hazards
Pyrenophorol is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and not to eat, drink, or smoke when using this product . Use should be only outdoors or in a well-ventilated area, and protective gloves/protective clothing/eye protection/face protection should be worn .
準備方法
Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of enantiomerically pure propylene oxide, prepared by hydrolytic kinetic resolution, followed by cross-metathesis and intermolecular Mitsunobu cyclization .
Industrial Production Methods: While specific industrial production methods for pyrenophorol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of commercially available starting materials and efficient reaction conditions suggests that industrial synthesis could be feasible with optimization.
化学反応の分析
Types of Reactions: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to pyrenophorin, an oxidation product.
Reduction: Potential reduction of functional groups within the molecule.
Substitution: Possible substitution reactions at reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents such as oxidizing agents (e.g., potassium permanganate) under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the reaction site.
Major Products:
Oxidation: Pyrenophorin.
Reduction: Reduced derivatives of pyrenophorol.
Substitution: Substituted pyrenophorol derivatives.
作用機序
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exerts its effects primarily as a phytotoxin, affecting plant growth and development. It impacts plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses. Researchers have utilized pyrenophorol to study fungal pathogenesis and plant disease development .
類似化合物との比較
Pyrenophorin: An oxidation product of pyrenophorol, also a sixteen-membered macrolide diolide with similar biological activities.
Tetrahydropyrenophorol: A reduced form of pyrenophorol.
Vermiculin: Another macrolide diolide with antifungal and phytotoxic properties.
Uniqueness: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is unique due to its specific stereochemistry and pronounced anthelmintic properties. Its moderate antifungal activity and role as a phytotoxin make it a valuable compound for studying plant-fungal interactions and developing agricultural applications .
特性
IUPAC Name |
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-XOHWUJONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC(=O)/C=C\C(CCC(OC(=O)/C=C\C(CC1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155326-45-7 | |
| Record name | Helmidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155326457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine](/img/structure/B241955.png)
![N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine](/img/structure/B241958.png)

![Ethyl 2-({[5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B241967.png)
![1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241968.png)
![5-ethyl-N-{2-[(3-hydroxypropyl)amino]-1-methyl-2-oxoethyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B241989.png)
![7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241996.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242018.png)

![12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B242024.png)
![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)
![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242033.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242038.png)
